molecular formula C22H26ClN7O B5966148 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5966148
M. Wt: 439.9 g/mol
InChI Key: YDPBHHKDFJICRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and an ethoxyphenylamine moiety. The compound’s structure comprises:

  • Triazine core: A six-membered aromatic ring with alternating carbon and nitrogen atoms, functionalized with two amine groups at positions 2 and 2.
  • Piperazine substituent: A 4-(3-chlorophenyl)piperazine group linked to the triazine core via a methylene bridge at position 4.
  • Aromatic amine: A 4-ethoxyphenyl group attached to the triazine’s position 2 amine.

This compound belongs to a class of triazine derivatives investigated for diverse pharmacological applications, including antiparasitic and central nervous system modulation, based on structural similarities to compounds like 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine, which exhibits anti-schistosomiasis activity .

Properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c1-2-31-19-8-6-17(7-9-19)25-22-27-20(26-21(24)28-22)15-29-10-12-30(13-11-29)18-5-3-4-16(23)14-18/h3-9,14H,2,10-13,15H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPBHHKDFJICRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the process may require cooling and filtration to isolate the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that this compound exhibits promising antitumor properties. Its mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. Studies have demonstrated that derivatives of similar triazine compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic development.

Antibacterial and Antiviral Properties:
The compound is also being investigated for its antibacterial and antiviral effects. Preliminary studies suggest that it may disrupt bacterial cell walls or viral replication mechanisms, although further research is necessary to elucidate these pathways fully. The presence of the piperazine moiety is often linked to enhanced biological activity against various pathogens.

Pharmacology

Biological Target Interactions:
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with multiple biological targets. Its affinity for certain receptors and enzymes makes it a candidate for drug development aimed at treating neurological disorders and other diseases where receptor modulation is beneficial. For instance, piperazine derivatives are known to influence serotonin receptors, which could be relevant in mood disorders.

Pharmacokinetics and Toxicology:
Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine safe dosage levels and potential side effects. Toxicity assessments are also essential to ensure that the compound does not exhibit harmful effects during therapeutic use.

Material Science

Development of New Materials:
Beyond its pharmaceutical applications, this compound is being explored for its potential in material science. The unique electronic properties associated with the triazine structure may allow for the development of novel materials suitable for electronic devices or sensors. Research into its optical properties could lead to advancements in photonic applications.

  • Antitumor Efficacy Study:
    A study conducted on similar triazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the triazine core could enhance selectivity and potency against specific tumor types.
  • Neuropharmacological Assessment:
    Research into piperazine-containing compounds has shown their ability to modulate neurotransmitter systems effectively. This could pave the way for developing treatments for conditions such as depression and anxiety disorders.
  • Material Development Research:
    Investigations into the electronic properties of triazine derivatives revealed their potential utility in organic photovoltaics and sensors due to their unique charge transport characteristics.

Mechanism of Action

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, and the triazine ring can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Biological Activity References
Target Compound : 6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine R1 = 4-ethoxyphenyl, R2 = 3-chlorophenyl 423.9 4.3 2 / 7 Not explicitly reported; inferred CNS/antiparasitic
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine R1 = 2,4-dimethylphenyl, R2 = 3-chlorophenyl 423.9 4.3 2 / 7 Not reported; structural analog for drug discovery
2-N-(4-Ethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine R1 = 4-ethoxyphenyl, R2 = 4-fluorophenyl 409.5 3.9 2 / 7 Hypothesized GPCR modulation
6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine (Core Scaffold) R1/R2 = H 181.2 0.5 4 / 6 Anti-schistosomiasis (IC50: 10–20 μM)
Ametryne (N2-ethyl-N4-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) R1 = ethyl, R2 = isopropyl 240.3 3.1 2 / 4 Herbicidal activity

Key Observations :

  • Substituent Effects : The target compound’s 4-ethoxyphenyl group enhances hydrophobicity (LogP = 4.3) compared to the dimethylphenyl analog (similar LogP but different steric effects). The 3-chlorophenyl group on the piperazine ring likely improves binding to aromatic receptor pockets, as seen in other chlorophenyl-containing drugs .
  • Biological Relevance : The piperazine-triazine core is critical for antiparasitic activity, as demonstrated by the anti-schistosomiasis efficacy of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine . The target compound’s bulkier substituents may alter pharmacokinetics or target specificity.

Biological Activity

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazine core, a piperazine ring, and various substituted phenyl groups, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN7OC_{21}H_{24}ClN_7O with a molecular weight of approximately 425.9 g/mol. The structure includes a triazine ring that is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H24ClN7O
Molecular Weight425.9 g/mol
IUPAC NameThis compound
Chemical IdentifiersInChI Key: BPTHMXKTARYZIA

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival pathways, which can be crucial in cancer therapy. The interactions with various receptors also suggest potential applications in treating psychiatric disorders due to the presence of the piperazine moiety.

Antitumor Activity

Recent research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of triazine have shown IC50 values as low as 1.0 µM against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The mechanism often involves the inhibition of critical signaling pathways such as mTOR and EGFR.

Antibacterial and Antiviral Properties

The compound's potential antibacterial and antiviral properties are also under investigation. Similar triazine derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine and triazine rings could enhance these effects .

Case Studies

  • Antiproliferative Activity : A study evaluated several triazine derivatives for their effects on MCF-7 and HCT-116 cell lines. The results indicated that modifications on the triazine core significantly influenced their antiproliferative activity, with some derivatives showing IC50 values below 10 µM .
  • Receptor Interaction Studies : Another research focused on the interaction of similar compounds with dopamine receptors, highlighting their potential use in treating mood disorders . The piperazine structure is known to enhance binding affinity to these receptors.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

Study ReferenceActivity TypeCell Line/OrganismIC50 Value
AntiproliferativeMCF-71.0 µM
AntiproliferativeHCT-1160.98 µM
AntibacterialVarious BacteriaVaries by Compound
Receptor InteractionDopamine ReceptorsHigh Affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.